2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid
Description
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid is a bicyclic ether derivative featuring a hexahydrofuro[3,2-b]furan core substituted with an acetic acid group at position 3. This compound belongs to a class of oxygen-containing heterocycles known for their conformational rigidity and stereochemical complexity.
Properties
IUPAC Name |
2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-8(10)4-5-3-7-6(12-5)1-2-11-7/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTPIPIHPOKUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OC(C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid can be achieved through multiple synthetic routes. One common method involves the use of hexahydrofuro[3,2-b]furan as a starting material, which undergoes a series of chemical reactions to introduce the acetic acid functional group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analysis
Core Rigidity vs. Flexibility :
- The hexahydrofuro[3,2-b]furan system in the target compound and isomannide provides stereochemical rigidity due to its fused bicyclic ether structure. This contrasts with the partially saturated dihydrobenzofuran () and fully aromatic benzofuran derivatives (), which exhibit greater planarity and conformational flexibility .
Substituent Effects: The acetic acid group in the target compound enhances polarity and aqueous solubility compared to isomannide’s diol groups. Halogenated analogs, such as 2-(3,4-difluoro-5-hydroxyphenyl)acetic acid (), demonstrate that electron-withdrawing groups (e.g., fluorine) can modulate electronic properties and bioactivity, though this remains unexplored for the target compound .
Synthetic Accessibility :
- The synthesis of hexahydrofurofuran derivatives often involves cyclization reactions in acidic media (e.g., acetic acid or sulfuric acid), as seen in –5. For example, neoglycoside intermediates () are synthesized via one-pot reactions from D-glucuronic acid, highlighting the versatility of this core in glycoscience .
Physicochemical Properties
- Polarity and Solubility: The acetic acid substituent increases the target compound’s hydrophilicity (logP ~ -1.75, extrapolated from isomannide in ) compared to non-acid derivatives. This contrasts with chroman-2-carboxylic acids (logP ~ 0.77–1.00), where the aromatic ring reduces polarity .
- Thermal Stability : The hexahydrofurofuran core likely confers higher thermal stability (melting point >80°C, similar to isomannide) than less rigid systems like dihydrobenzofuran .
Biological Activity
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid is a compound with notable biological activities. Its unique structure contributes to its potential applications in various fields such as pharmaceuticals and biochemistry. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₆H₁₀O₄
- Molecular Weight : 146.141 g/mol
- CAS Number : 652-67-5
- Purity : 0.98
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its anti-inflammatory and neuroprotective properties.
Anti-inflammatory Properties
Research indicates that hexahydrofuro[3,2-b]furan derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential for treating inflammatory diseases.
Neuroprotective Effects
In the context of neurodegenerative diseases, compounds related to hexahydrofuro[3,2-b]furan have demonstrated protective effects on neuronal cells. In vitro studies reveal that these compounds can reduce oxidative stress and apoptotic cell death in neuronal cultures exposed to neurotoxic agents.
Case Study 1: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory mechanisms of hexahydrofuro[3,2-b]furan derivatives. The researchers found that these compounds could significantly reduce TNF-α levels in LPS-stimulated macrophages by inhibiting the NF-kB signaling pathway. The results indicated a dose-dependent response with IC50 values indicating strong efficacy at low concentrations .
Case Study 2: Neuroprotection in ALS Models
In a model of Amyotrophic Lateral Sclerosis (ALS), hexahydrofuro[3,2-b]furan derivatives were tested for their neuroprotective effects against TNF-α-mediated toxicity. The study demonstrated that treatment with these compounds led to a significant decrease in motor neuron degeneration and improved survival rates in treated animals compared to controls .
Research Findings
Q & A
Q. What are the optimal synthetic routes for 2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of furan precursors and subsequent functionalization. For example, analogous compounds with fused furan systems (e.g., benzofuran derivatives) are synthesized via hydrolysis of ester intermediates under controlled acidic or basic conditions . Optimization requires monitoring reaction parameters such as:
- Temperature : Elevated temperatures (70–100°C) enhance cyclization but may degrade sensitive functional groups.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to improve stereoselectivity.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and stability.
Table 1 summarizes reaction conditions from analogous studies:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | H₂SO₄ (cat.), THF, 80°C, 12h | 65 | 92% | |
| Acetic Acid Coupling | EDCI/HOBt, DCM, rt, 24h | 78 | 95% |
Challenges : Competing side reactions (e.g., over-oxidation) and purification of stereoisomers require chromatography or recrystallization.
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : ¹H/¹³C NMR to resolve furan ring protons (δ 4.5–6.5 ppm) and acetic acid protons (δ 2.3–3.2 ppm). NOESY can confirm spatial proximity of substituents in the hexahydrofurofuran system.
- X-ray Crystallography : Critical for absolute stereochemistry determination. For example, analogous benzofuran derivatives show intermolecular O–H···O hydrogen bonds and π-π stacking (3.6–3.7 Å distances) in crystal lattices .
- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) coupled with high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).
Note : Impurities from incomplete cyclization (e.g., open-chain intermediates) must be quantified via integration of diagnostic peaks.
Advanced Research Questions
Q. What computational strategies are effective for modeling the conformational dynamics and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Conformational Stability : Energy minima of the hexahydrofurofuran ring (e.g., chair vs. boat conformers).
- Reactivity : Frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the acetic acid moiety may act as a hydrogen bond donor in biological systems.
- Solvent Effects : PCM models simulate solvent interactions (e.g., dielectric constant of water vs. DMSO).
Validation : Compare computed IR/Raman spectra with experimental data. Discrepancies >5% indicate need for basis set optimization (e.g., 6-311++G**) .
Q. How do chiral centers in the hexahydrofurofuran system influence biological activity, and what analytical methods resolve enantiomeric excess (ee)?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with isocratic elution (n-hexane:IPA = 90:10). Retention times vary by 2–4 minutes for enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration.
- Biological Assays : Test enantiomers against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). For example, (3aR,5S,6aR)-configured analogs show higher binding affinity due to steric complementarity .
Challenges : Racemization during storage (monitor via periodic ee analysis) and low solubility in aqueous buffers (use co-solvents like DMSO ≤1%).
Q. What are the key considerations for designing in vitro studies to assess metabolic stability and toxicity?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes (1 × 10⁶ cells/mL) with LC-MS/MS to track metabolite formation (e.g., hydroxylation at C5 or C6 positions).
- CYP450 Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates. IC₅₀ values <10 μM indicate high inhibition risk.
- Reactive Oxygen Species (ROS) Assays : Measure ROS generation in HepG2 cells via DCFH-DA fluorescence. EC₅₀ values correlate with mitochondrial toxicity.
Data Interpretation : Compare metabolic pathways with analogous furan derivatives (e.g., 2-(6-methoxybenzofuran-3-yl)acetic acid, which shows renal clearance issues at high doses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
